molecular formula C18H22N4O3 B2933279 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenethyl)azetidine-1-carboxamide CAS No. 1351590-18-5

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenethyl)azetidine-1-carboxamide

Cat. No. B2933279
CAS RN: 1351590-18-5
M. Wt: 342.399
InChI Key: XKNOJAJRDQXZFS-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Applications

Research has explored the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, which include compounds structurally related to oxadiazole. These compounds have been evaluated for their antidiabetic activity using the α-amylase inhibition assay, suggesting potential applications in diabetes management (Lalpara et al., 2021).

Anticancer and Cytotoxic Applications

Several studies have focused on the synthesis, characterization, and evaluation of cytotoxic activity of compounds including oxadiazole derivatives against various cancer cell lines. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Anti-inflammatory Applications

Compounds derived from oxadiazole, such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines synthesized from visnaginone and khellinone, have been screened for their analgesic and anti-inflammatory activities. These compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory effects, suggesting their potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Novel acyclic and heterocyclic dyes and their precursors based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against a variety of tested organisms, indicating their potential use as antimicrobial agents (Shams et al., 2011).

Herbicidal and Agricultural Applications

The synthesis and herbicidal activities of 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles have been investigated, revealing that some synthesized compounds displayed good herbicidal activity on various plants, indicating their potential application in agriculture (Bao, 2008).

properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-6-2-12(3-7-15)8-9-19-18(23)22-10-14(11-22)17-20-16(21-25-17)13-4-5-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNOJAJRDQXZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.